7-溴喹啉-8-羧酸

描述

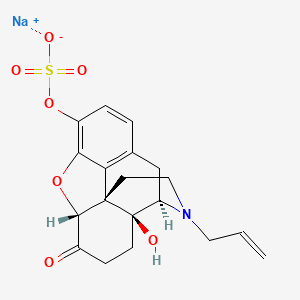

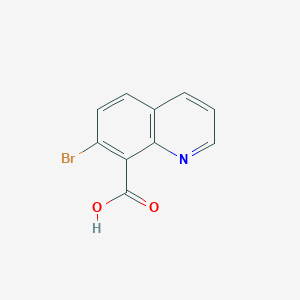

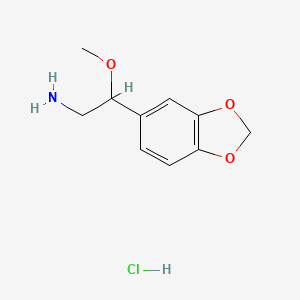

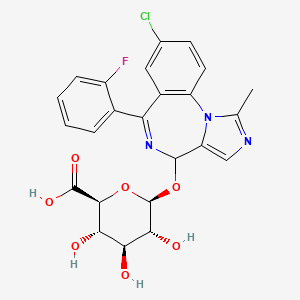

7-Bromoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1426144-84-4 . It has a molecular weight of 252.07 and its IUPAC name is 7-bromoquinoline-8-carboxylic acid . It is stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline-8-carboxylic acid can be represented by the SMILES string O=C(O)C1=C2N=CC=CC2=CC=C1Br . This indicates that the compound contains a carboxylic acid group attached to the 8-position of a quinoline ring, which is brominated at the 7-position .

Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromoquinoline-8-carboxylic acid are not available, carboxylic acids in general are known to undergo a variety of reactions. They can undergo direct nucleophilic acyl substitution, although this is difficult because –OH is a poor leaving group . It’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by .

Physical And Chemical Properties Analysis

7-Bromoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 252.07 .

科学研究应用

有机合成

7-溴喹啉-8-羧酸: 由于其反应性的羧酸基团和溴原子,该化合物在有机合成中具有重要价值,可以进行各种取代反应。它被用于合成小分子、大分子以及合成或天然聚合物。 溴原子可以被其他官能团取代,从而可以合成各种喹啉衍生物 .

纳米技术

在纳米技术中,7-溴喹啉-8-羧酸可以修饰纳米粒子的表面,例如金属纳米粒子或碳纳米结构,如碳纳米管和石墨烯。 这些修饰可以改善纳米粒子在聚合物基体中的分散和掺入,增强纳米材料的性能 .

高分子化学

7-溴喹啉-8-羧酸的羧酸基团可以作为单体或添加剂用于高分子化学。 它可以参与聚合反应,生成具有独特性质的新聚合物,例如提高热稳定性或电导率 .

药物化学

在药物化学中,可以探索7-溴喹啉-8-羧酸衍生物的潜在药理活性。喹啉类化合物以其抗菌、抗真菌和抗癌特性而闻名。 溴喹啉部分可能是开发新药的关键结构组成部分 .

分析化学

7-溴喹啉-8-羧酸: 可用于分析化学中检测各种物质。 其高反应活性使其成为开发新分析方法的合适试剂,该方法可应用于检测药物、化妆品和食品添加剂 .

材料科学

在材料科学中,7-溴喹啉-8-羧酸可用于修饰材料的表面性质。 这可以导致开发具有特定特性的材料,例如疏水性或增加的粘附性,这些特性在涂层和粘合技术中很有价值 .

生物技术

7-溴喹啉-8-羧酸的羧酸基团可用于生物技术应用。 它可以参与生物聚合物的合成,或者作为生物偶联的构建块,将生物分子连接起来以创建新型生物杂化材料 .

环境科学

7-溴喹啉-8-羧酸: 也可以在环境科学中发挥作用。 它的衍生物可以用作合成环境友好化合物或有助于降解污染物的化合物的中间体,从而有助于绿色化学倡议 .

安全和危害

The safety information for 7-Bromoquinoline-8-carboxylic acid includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .

作用机制

Target of Action

Quinoline compounds, in general, have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in 7-Bromoquinoline-8-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .

Biochemical Pathways

Quinoline derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted boiling point and density , could potentially influence its bioavailability.

Result of Action

Given the biological activity of other quinoline derivatives, it is possible that this compound could have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromoquinoline-8-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

7-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMNEDZJFXQIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858655 | |

| Record name | 7-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426144-84-4 | |

| Record name | 7-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(~2~H_3_)Methylamino]propyl}phenol](/img/structure/B1512291.png)

![5-[4-(Trideuteriomethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1512296.png)

![Naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B1512300.png)

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine Hydrochloride](/img/structure/B1512317.png)